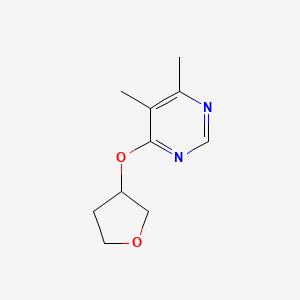

![molecular formula C7H12N2O B3010932 rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1825377-73-8](/img/structure/B3010932.png)

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

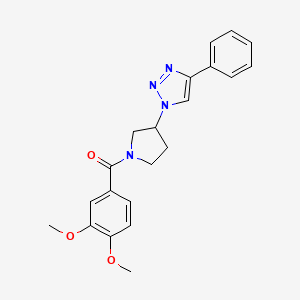

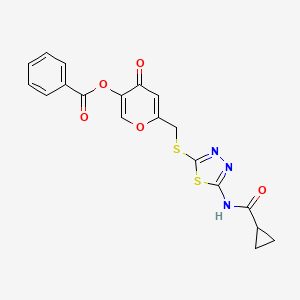

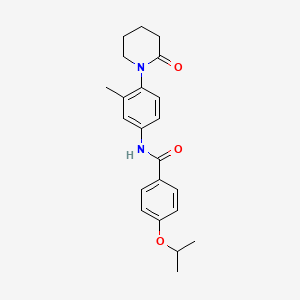

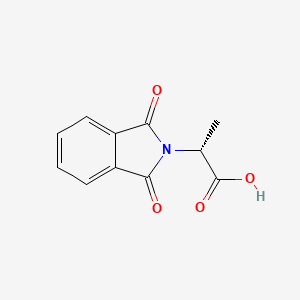

The compound you mentioned is a type of bicyclic compound. Bicyclic compounds are a type of organic compound with two fused rings. The structure of these compounds can vary greatly, leading to a wide range of physical and chemical properties .

Synthesis Analysis

The synthesis of bicyclic compounds often involves complex organic reactions. The exact method would depend on the specific structure and functional groups present in the compound .Molecular Structure Analysis

Bicyclic compounds have a unique structure with two fused rings. This structure can have a significant impact on the compound’s physical and chemical properties. The exact structure would depend on the specific atoms and functional groups present in the compound .Chemical Reactions Analysis

The chemical reactions involving bicyclic compounds can be quite complex and varied. The exact reactions would depend on the specific structure and functional groups present in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. Bicyclic compounds can have a wide range of properties depending on these factors .Scientific Research Applications

PET Imaging in Mice

Gao et al. (2012) conducted a study on the potential use of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives as PET tracers for α7 nicotinic acetylcholine receptors (α7-nAChR) in mice. Their research focused on radiosynthesis, biodistribution, and the ability of these compounds to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs (Gao et al., 2012).

Cytotoxic Activity Against Tumor Cell Lines

Geiger et al. (2007) investigated the cytotoxic activity of certain rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives against human tumor cell lines, particularly small cell lung cancer cell line A-427. This research provided insights into the potential of these compounds in cancer therapy (Geiger et al., 2007).

Crystal Structure Analysis

Weber et al. (2001) analyzed the crystal structure of compounds related to rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one, providing valuable information on molecular distortions and structural properties, which is crucial for understanding the reactivity and potential applications of these compounds (Weber et al., 2001).

σ1 Receptor Affinity and Cytotoxicity

Holl et al. (2009) explored the σ1 receptor affinity and cytotoxicity of 6,8-diazabicyclo[3.2.2]nonane derivatives, including rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one. Their research highlighted the potential of these compounds in interacting with σ1 receptors and inhibiting the growth of tumor cell lines (Holl et al., 2009).

Local Anesthetic Activity and Low Toxicity

Malmakova et al. (2021) synthesized novel derivatives of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one and investigated their biological activity and toxicity. They found that these compounds exhibit local anesthetic activity with low toxicity, which was recommended for further pharmacological study (Malmakova et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPIHDSEMFBJJK-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CNC[C@@H]1C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3010865.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B3010869.png)